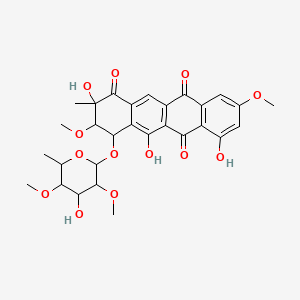

Steffimycin B

描述

准备方法

合成路线和反应条件: 斯泰夫霉素 B 通常通过在有氧条件下用链霉菌属 elgreteus 在水性营养培养基中进行受控发酵来生产 . 发酵过程包括培养细菌,直到培养基具有相当的抗生素活性 .

工业生产方法: 斯泰夫霉素 B 的工业生产涉及大规模发酵过程。 链霉菌属 elgreteus 细菌在富含营养的培养基中生长,然后使用溶剂萃取和硅胶色谱法提取和纯化抗生素 . 发酵条件的优化,例如碳源和氮源的浓度,对于最大限度地提高斯泰夫霉素 B 的产量至关重要 .

化学反应分析

Binding to DNA

Steffimycin B's primary biological activity is its antitumor effect, which is linked to its ability to bind to DNA and disrupt cellular processes. Studies show that this compound has significant cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development. Its mechanism of action is similar to that of other anthracyclines like doxorubicin, but it possesses distinct structural features that may influence its efficacy and side effects.

This compound binds to double-stranded DNA, as evidenced by difference spectroscopy and an increase in the thermal stability of DNA . When this compound complexes with salmon sperm DNA, the template activity for Escherichia coli DNA polymerase I drastically decreases, but not for DNA-directed RNA polymerase . The differences in template properties of poly[d(A-T)] and poly (dG) - poly(dC)-antibiotic complexes for DNA polymerase I and RNA polymerase suggest that the antibiotic interacts primarily with adenine or thymine bases or both in double-stranded DNA .

Biosynthetic intermediates

Presteffimycinone is the first intermediate in the anthracycline pathway toward steffimycin . A one-pot reaction of eight PKS and associated enzymes, including ACP and cyclases from three different pathways, can lead to the anthracyclinone presteffimycinone . The cyclase StfX and PKS-associated ketoreductase StfT are included in the enzyme mixture to convert 2 to an anthracycline product . Presteffimycinone ( 4 ) can be observed in the reaction extract, suggesting StfXT are responsible for the C2-C19 cyclization of the fourth ring to form an anthracyclinone scaffold .

This compound Salts

This compound can form salts with alkali metals, alkaline earth metals, and amines . Metal salts can be prepared by dissolving this compound in methanol, adding a dilute metal base until the pH of the solution is about 7 to 8, and freeze-drying the solution to provide a dried residue consisting of the this compound metal salt . this compound metal salts include the sodium, potassium, and calcium salts . Amine salts of this compound, including those with organic bases such as primary, secondary, and tertiary, mono-, di-, and polyamines, can also be formed using commonly employed procedures . Other salts are obtained with therapeutic effective bases which impart additional therapeutic effects thereto .

科学研究应用

Antimicrobial Activity

Mechanism of Action

Steffimycin B exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. Its effectiveness as a disinfectant has been demonstrated in various clinical settings, especially for dental and medical equipment contaminated with these pathogens . The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Clinical Relevance

The compound has shown promising results in inhibiting the growth of resistant bacterial strains. For example, it has been effective against methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for treating infections caused by antibiotic-resistant bacteria .

Cytotoxic Effects

Cancer Research

this compound has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in colon carcinoma cells (HCT116) by causing DNA damage, which is particularly relevant for cancers with p53 mutations . The compound's derivatives have also shown activity against mouse leukemia cells, highlighting its potential as an anticancer agent .

Case Studies

In a study involving HCT116 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls. This suggests that the compound could be developed into a therapeutic agent for specific types of cancer .

Biosynthetic Pathways

Genomic Insights

The biosynthesis of this compound involves a complex gene cluster identified in Streptomyces steffisburgensis, which encodes enzymes necessary for its production. Recent studies have successfully cloned and characterized this gene cluster, providing insights into the enzymatic mechanisms involved in its synthesis . This knowledge facilitates the development of synthetic biology approaches to produce this compound and its analogs more efficiently.

Enzymatic Synthesis

A one-pot enzymatic synthesis method has been developed for producing presteffimycinone, an intermediate in the this compound biosynthesis pathway. This method utilizes polyketide synthase and cyclases to streamline the production process, potentially leading to more sustainable manufacturing practices for this compound .

Potential for Drug Development

Novel Formulations

Given its unique structure and biological activity, this compound is being explored as a lead compound for developing new antibiotics and anticancer drugs. Researchers are focusing on modifying its chemical structure to enhance potency and reduce toxicity while maintaining efficacy against resistant strains .

Research Initiatives

Several ongoing research initiatives aim to evaluate the pharmacokinetics and safety profiles of this compound in preclinical models. These studies are crucial for assessing its viability as a therapeutic agent in clinical settings.

Data Summary Table

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria; used as a disinfectant; active against MRSA |

| Cytotoxic Effects | Induces apoptosis in cancer cell lines; effective against leukemia cells |

| Biosynthetic Pathways | Gene cluster identified for biosynthesis; one-pot enzymatic synthesis developed |

| Drug Development Potential | Modifications being explored for enhanced efficacy; ongoing preclinical safety assessments |

作用机制

相似化合物的比较

生物活性

Steffimycin B is a member of the steffimycin family of anthracycline antibiotics, produced by the bacterium Streptomyces elgreteus. This compound has garnered attention due to its unique biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Biosynthesis

This compound exhibits a complex chemical structure characterized by multiple oxygen functionalities and a unique sugar moiety. The biosynthesis of this compound involves a polyketide synthase (PKS) gene cluster that has been thoroughly characterized. Key genes involved in its biosynthesis include stfX and stfG, which are crucial for the cyclization and glycosylation processes, respectively .

Biological Activity Overview

-

Antitumor Activity

- This compound has demonstrated significant antitumor activity in vitro. It induces apoptosis in cancer cells, particularly in HCT116 colon carcinoma cells expressing p53, by causing DNA damage .

- Various derivatives of this compound have shown enhanced activity against mouse leukemia P388 cells, indicating potential for therapeutic applications in oncology .

-

Antimicrobial Activity

- In studies evaluating anti-mycobacterial properties, this compound was screened alongside other microbial compounds against Mycobacterium abscessus. It exhibited moderate activity but was noted for its toxicity in certain assays .

- Interestingly, while it showed some antibacterial properties in vitro, it was not effective against bacteria in vivo when tested in infected animal models .

Case Study 1: Antitumor Efficacy

A study focused on the apoptotic effects of this compound on HCT116 cells found that:

- The compound induced a high rate of apoptosis through DNA damage mechanisms.

- The presence of p53 significantly influenced the apoptotic response, highlighting the importance of genetic context in therapeutic efficacy.

Case Study 2: Antimycobacterial Screening

In a silkworm infection model:

- This compound was evaluated for its therapeutic efficacy against M. abscessus. The results indicated that while it had some effect, it also caused significant toxicity to the silkworms.

- The effective dose (ED50) values were documented, providing insights into its potential application as an antimicrobial agent .

Data Tables

属性

IUPAC Name |

(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24+,25+,27-,28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJWDTPKSIFZBV-IDORXPLKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54526-94-2 | |

| Record name | (2S,3S,4R)-4-[(6-Deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54526-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Steffimycin B exerts its antitumor activity primarily through DNA binding. [, ] Specifically, it intercalates between the base pairs of DNA, with a preference for guanine and cytosine rich sequences (GpC, CpG, and CpC or its complement GpG). [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []

A: this compound is an anthracycline antibiotic. Its molecular formula is C29H32O13 and its molecular weight is 592.56 g/mol. [, ] Structurally, it features a tetracyclic ring system (rings A-D), a sugar moiety attached to ring D, and a methoxy group in its sugar moiety, which differentiates it from the related compound Steffimycin. [, ] Spectroscopic methods, including NMR and mass spectroscopy, have been instrumental in characterizing its structure. [, ] The configuration in ring A is 7R,8S,9S, adopting a half-chair conformation, while the sugar ring has the regular chair conformation. []

A: Studies on chemical modifications of this compound, specifically at the 3-position, have shown that altering its structure can significantly impact its antitumor activity. [] This suggests that specific structural features are crucial for its interaction with DNA and subsequent biological effects.

A: Yes. Both mammalian (rat liver) and microbial systems have demonstrated the ability to convert this compound to its 7-deoxyaglycone, 7-deoxysteffimycinone. [, ] This conversion involves a reductive cleavage of the sugar moiety and is dependent on reduced pyridine nucleotides (TPNH in mammals, DPNH in bacteria). [, ] Interestingly, certain microorganisms, like Actinoplanes utahensis and Chaetomium sp., can specifically reduce this compound at the C-10 carbonyl group, yielding 10-dihydrothis compound. [] This microbial transformation requires TPNH and has been studied using cell-free extracts. [, ]

ANone: While specific resistance mechanisms for this compound haven't been extensively detailed in the provided abstracts, its structural similarity to other anthracyclines like Daunorubicin and Doxorubicin suggests that overlapping resistance mechanisms could exist. These mechanisms might involve altered drug efflux, DNA repair pathways, or modifications to topoisomerase II, a common target for anthracyclines. Further research is needed to fully elucidate this compound resistance.

A: Yes, researchers have synthesized novel hybrid molecules incorporating the glycan moiety of Arimetamycin A with the aglycone of this compound. [] These hybrids demonstrated enhanced cytotoxicity compared to this compound itself. [] This highlights the potential of exploring this compound-derived compounds for improved therapeutic outcomes.

ANone: Various analytical methods have been employed to characterize and study this compound. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy (MS) have been crucial for structural elucidation and identification of this compound. [, ]

- Chromatography: Silica gel chromatography has been used for the purification of this compound from cultures of Streptomyces elgreteus. []

- X-ray Diffraction: This technique provided insights into the crystal and molecular structure of this compound, confirming its stereochemistry and interactions with DNA. [, ]

- Cell-free assays: These are used to investigate the metabolic conversion of this compound by enzymes from different organisms. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。